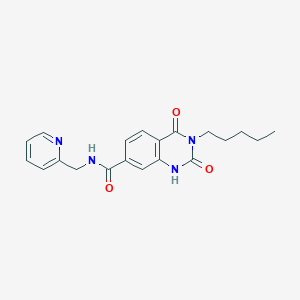

2,4-dioxo-3-pentyl-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,4-dioxo-3-pentyl-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a derivative of the 1,2,3,4-tetrahydroquinazoline class, which is known for its diverse pharmacological properties. The structure of this compound suggests it may have potential biological activity, given the presence of a quinazoline core, which is often associated with anticonvulsant properties, as seen in similar compounds .

Synthesis Analysis

The synthesis of related tetrahydroquinazoline derivatives has been explored in several studies. For instance, a practical method for converting carboxylic acids to carboxamides using niobium pentachloride has been described, which could potentially be applied to the synthesis of the compound . Additionally, a one-pot synthesis method for 2,3-dihydroquinazoline-4(1H)-ones has been reported, which might offer insights into the synthesis of the 2,4-dioxo-3-pentyl derivative . Although the exact synthesis of the compound of interest is not detailed in the provided papers, these methods could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing two nitrogen atoms, which is crucial for their biological activity. The substitution patterns on the quinazoline ring, such as the N-hydroxy or N-substituted groups, can significantly influence the compound's pharmacological profile . The specific molecular structure of "this compound" would likely contribute to its unique properties and potential as a therapeutic agent.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including cyclization and lactamization, to form complex structures with pharmacological relevance . The presence of reactive functional groups such as carboxamide in the compound allows for further chemical modifications, which can be exploited to enhance its biological activity or to create new derivatives with improved properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the pentyl group and the pyridin-2-ylmethyl moiety can affect these properties, potentially improving the compound's pharmacokinetic profile . The antioxidant properties of related compounds have also been studied, indicating that the quinazoline scaffold can be modified to enhance its ability to scavenge free radicals .

科学的研究の応用

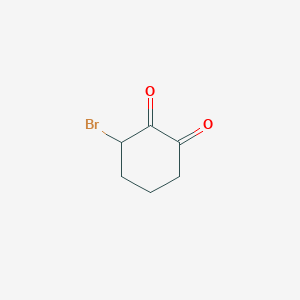

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, has been achieved through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process yields compounds with potential applications in medicinal chemistry and material science due to their unique structural features (Bacchi et al., 2005).

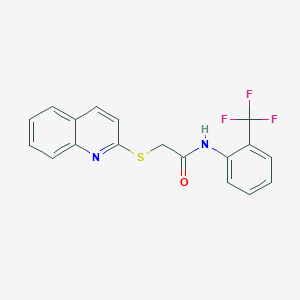

Multicomponent Synthesis Approach

A three-component, one-pot synthesis method has been developed for creating 1,8-naphthyridine and isoxazole derivatives. This efficient and general method leverages 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, and aromatic aldehydes, among other reagents, to synthesize compounds that could have significant implications in drug discovery and development (Guleli et al., 2019).

C-H Functionalization of Cyclic Amines

The C-H functionalization of cyclic amines, leading to redox-annulations with α,β-unsaturated carbonyl compounds, presents a pathway to synthesizing ring-fused pyrrolines. These can be further oxidized or reduced to pyrroles or pyrrolidines, respectively, showcasing versatility in synthetic organic chemistry that could be applied to pharmaceutical compound development (Kang et al., 2015).

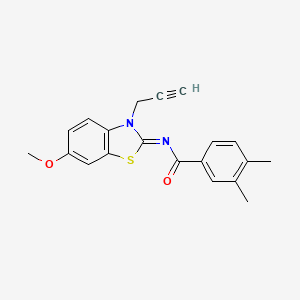

Synthesis of N-Hydroxy-4-oxopyrimidine Derivatives

The synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives and related compounds offers insight into the creation of cyclic hydroxamic acids. These compounds have potential applications in the design of enzyme inhibitors or as ligands in metal coordination complexes, illustrating the breadth of research applications of such chemistries (Bosch et al., 2011).

特性

IUPAC Name |

2,4-dioxo-3-pentyl-N-(pyridin-2-ylmethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-2-3-6-11-24-19(26)16-9-8-14(12-17(16)23-20(24)27)18(25)22-13-15-7-4-5-10-21-15/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBNIACKOGGHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=N3)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)